molecular formula C8H12N2O B13147824 1-(Piperazin-1-yl)but-3-yn-2-one

1-(Piperazin-1-yl)but-3-yn-2-one

Cat. No.: B13147824
M. Wt: 152.19 g/mol
InChI Key: XRZQOUFFLSNLET-UHFFFAOYSA-N
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Description

1-(Piperazin-1-yl)but-3-yn-2-one is an organic compound that features a piperazine ring attached to a butynone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Piperazin-1-yl)but-3-yn-2-one can be synthesized through several methods. One common approach involves the reaction of piperazine with but-3-yn-2-one under controlled conditions. The reaction typically requires a solvent such as toluene and may involve catalysts to enhance the reaction rate and yield. The mixture is often heated to facilitate the reaction, and the product is purified through techniques such as distillation or recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and high yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Piperazin-1-yl)but-3-yn-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The piperazine ring can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce fully hydrogenated derivatives.

Scientific Research Applications

1-(Piperazin-1-yl)but-3-yn-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Piperazin-1-yl)but-3-yn-2-one involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The butynone moiety may also play a role in the compound’s overall biological activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

    1-(Piperazin-1-yl)butan-2-one: Similar structure but lacks the triple bond, leading to different reactivity and applications.

    1-(Piperazin-1-yl)prop-2-yn-1-one: Similar but with a shorter carbon chain, affecting its physical and chemical properties.

Uniqueness: Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry .

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

1-piperazin-1-ylbut-3-yn-2-one

InChI

InChI=1S/C8H12N2O/c1-2-8(11)7-10-5-3-9-4-6-10/h1,9H,3-7H2

InChI Key

XRZQOUFFLSNLET-UHFFFAOYSA-N

Canonical SMILES

C#CC(=O)CN1CCNCC1

Origin of Product

United States

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